

Head-to-Head Comparison of Cinnoline-7-carbonitrile Analogs as Potent Anticancer Agents

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Compound of Interest

Compound Name: Cinnoline-7-carbonitrile

Cat. No.: B15247725

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A comprehensive analysis of a series of novel **Cinnoline-7-carbonitrile** analogs reveals significant potential in the development of targeted cancer therapies. This guide provides a head-to-head comparison of these compounds, presenting key experimental data on their biological activity against various cancer cell lines and their inhibitory effects on specific kinase pathways. The data underscores the structure-activity relationships within this chemical series, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Biological Activity

The antiproliferative activity of the **Cinnoline-7-carbonitrile** analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC₅₀ values indicate higher potency.

Compound ID	Target/Cell Line	IC50 (µM)
Analog 1	MCF-7 (Breast Cancer)	0.264[1]
HCT116 (Colon Cancer)	2.04[1]	> 10
K562 (Leukemia)	1.14[1]	
Analog 2	A549 (Lung Cancer)	> 10
HeLa (Cervical Cancer)	5.8	1.5
Analog 3	PC-3 (Prostate Cancer)	
DU145 (Prostate Cancer)	3.2	

Kinase Inhibitory Profile

Select **Cinnoline-7-carbonitrile** analogs were screened for their inhibitory activity against key kinases implicated in cancer progression. The following table details the IC50 values against these enzymatic targets.

Compound ID	Kinase Target	IC50 (nM)
Analog 1	PI3Kα	15
PI3Kβ	45	> 1000
PI3Kδ	8	
PI3Kγ	22	
Analog 4	Src Kinase	50
EGFR	> 1000	

Experimental Protocols

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the **Cinnoline-7-carbonitrile** analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- **Cell Seeding:** Human cancer cell lines were seeded in 96-well plates at a density of 5×10^3 cells/well and allowed to adhere overnight.
- **Compound Treatment:** The cells were then treated with various concentrations of the **Cinnoline-7-carbonitrile** analogs (typically ranging from 0.01 to 100 μM) for 72 hours.
- **MTT Addition:** After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
- **Formazan Solubilization:** The resulting formazan crystals were dissolved by adding 150 μL of dimethyl sulfoxide (DMSO) to each well.
- **Absorbance Measurement:** The absorbance was measured at 570 nm using a microplate reader.
- **Data Analysis:** The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

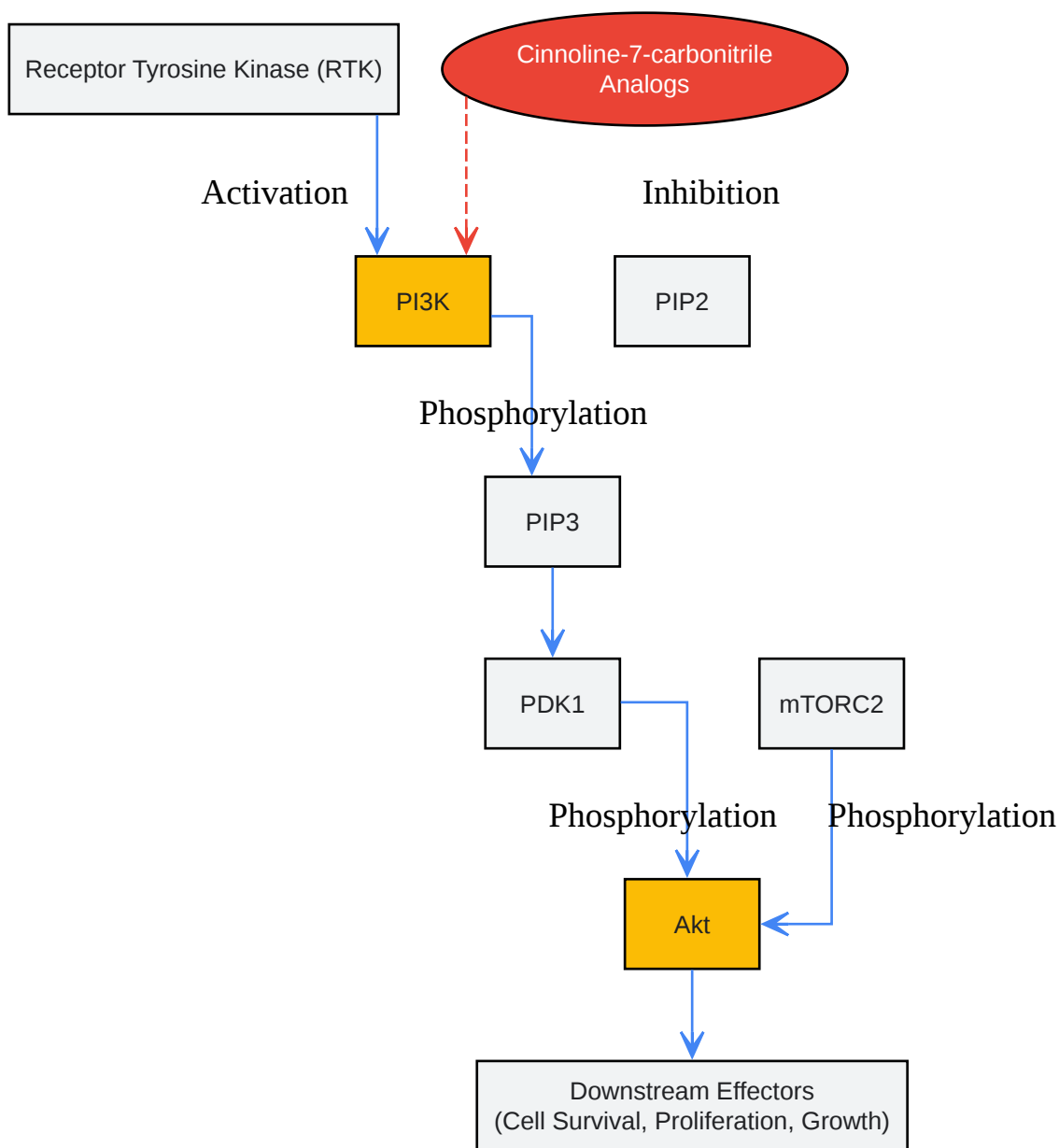
In Vitro Kinase Inhibition Assay

The inhibitory activity of the analogs against specific kinases was evaluated using a luminescence-based kinase assay.

- **Reaction Setup:** The kinase reactions were performed in 96-well plates. Each reaction well contained the specific kinase, the substrate, ATP, and the test compound at various concentrations.
- **Incubation:** The reaction mixtures were incubated at room temperature for 1 hour to allow for the kinase reaction to proceed.
- **Luminescence Detection:** A kinase detection reagent was added to each well, which stops the enzymatic reaction and generates a luminescent signal that is inversely proportional to the amount of ATP remaining in the well.
- **Signal Measurement:** The luminescence was measured using a plate-reading luminometer.
- **Data Analysis:** The IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

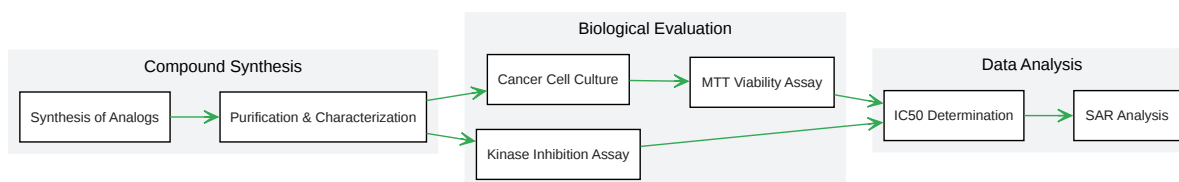
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow of the experimental evaluation.



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Caption: PI3K/Akt Signaling Pathway Inhibition.



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Caption: Experimental Evaluation Workflow.

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References

- 1. ijbpas.com [ijbpas.com]
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